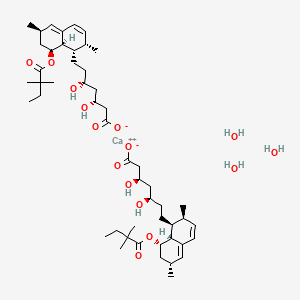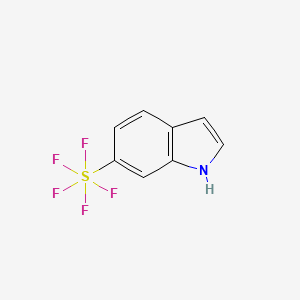![molecular formula C13H10N2O B1456744 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4](/img/structure/B1456744.png)
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Biochemical Analysis
Biochemical Properties
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a crucial role in biochemical reactions due to its ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction is significant because it can influence the receptor’s activity, leading to various downstream effects. The compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target biomolecules, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been shown to modulate cell signaling pathways by influencing the activity of the M4 muscarinic acetylcholine receptor . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as neurotransmitter release and synaptic plasticity. In cancer cells, the compound has demonstrated potential as an inhibitor of necroptosis, a form of programmed cell death . This inhibition can prevent cell death and promote cell survival, making it a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the M4 muscarinic acetylcholine receptor, acting as an allosteric modulator . This binding alters the receptor’s conformation, enhancing or inhibiting its activity. Additionally, the compound can inhibit enzymes involved in necroptosis, preventing the activation of cell death pathways . These molecular interactions lead to changes in gene expression and cellular function, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a loss of activity and potential changes in cellular responses. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased cell death. Threshold effects have been noted, where specific dosages are required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and safety, influencing its potential as a therapeutic agent. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanisms of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions can influence the compound’s localization and its ability to reach target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with target biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization . Another method involves the alkylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .
Industrial Production Methods: Industrial production of
Properties
IUPAC Name |
6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAAIHGHIQWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


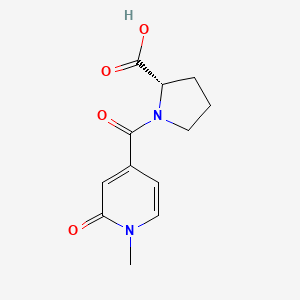
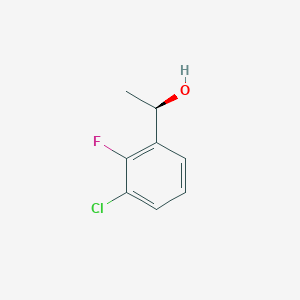
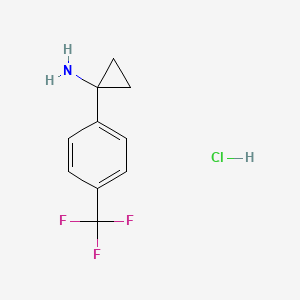
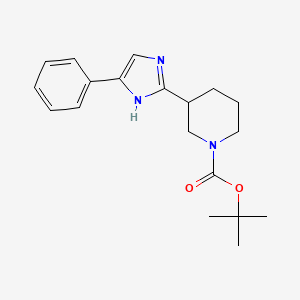
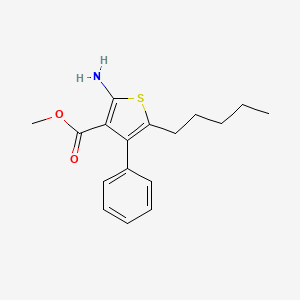
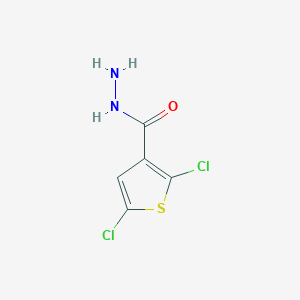

![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
